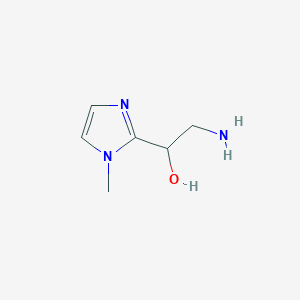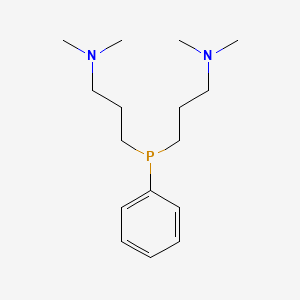![molecular formula C20H15NO B1612233 3-[3-(Benzyloxy)phényl]benzonitrile CAS No. 893736-89-5](/img/structure/B1612233.png)
3-[3-(Benzyloxy)phényl]benzonitrile
Vue d'ensemble
Description
3-[3-(Benzyloxy)phenyl]benzonitrile, also known as 3’-benzyloxy-[1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C20H15NO. This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which is further substituted with a nitrile group. It is commonly used in various chemical and industrial applications due to its unique structural properties .
Applications De Recherche Scientifique
3-[3-(Benzyloxy)phenyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Méthodes De Préparation
The synthesis of 3-[3-(Benzyloxy)phenyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzonitrile with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-[3-(Benzyloxy)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Mécanisme D'action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
3-[3-(Benzyloxy)phenyl]benzonitrile can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)benzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(3-Hydroxyphenyl)benzonitrile: Contains a hydroxy group instead of a benzyloxy group.
3-(3-Methylphenyl)benzonitrile: Features a methyl group in place of the benzyloxy group.
The uniqueness of 3-[3-(Benzyloxy)phenyl]benzonitrile lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Propriétés
IUPAC Name |
3-(3-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPVLJQBVTFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602456 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-89-5 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)


![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)









